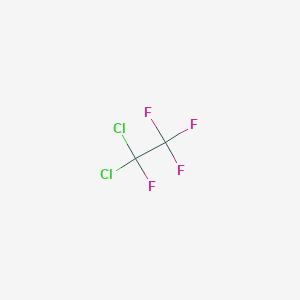

1,1-Dichloro-1,2,2,2-tetrafluoroethane

Cat. No. B072178

Key on ui cas rn:

1320-37-2

M. Wt: 170.92 g/mol

InChI Key: BAMUEXIPKSRTBS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07638659B2

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.

[Compound]

Name

1,2-dichloro-1,2,2,2-tetrafluoroethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fluorine-substituted chloroethanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Name

Yield

73%

Name

Yield

27%

Identifiers

|

REACTION_CXSMILES

|

[Ge](F)(F)(F)F.ClC(Cl)(Cl)C(Cl)(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].[Cl:18][C:19]([Cl:25])(Cl)[C:20]([F:23])([F:22])[F:21].[Cl:26][C:27]([F:33])([F:32])[C:28]([F:31])([F:30])[F:29]>C(Cl)(F)(F)C(Cl)(Cl)F>[C:20]([F:23])([F:22])([F:21])[C:19]([Cl:25])([Cl:18])[F:29].[C:28]([F:31])([F:30])([F:29])[C:27]([Cl:26])([F:33])[F:32] |f:2.3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

1,2-dichloro-1,2,2,2-tetrafluoroethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(F)(F)F)(F)F

|

Step Three

[Compound]

|

Name

|

fluorine-substituted chloroethanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(F)(Cl)Cl)(F)(F)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(F)(F)F)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can react

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with high yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a reaction temperature of about 310° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can react

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07638659B2

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.

[Compound]

Name

1,2-dichloro-1,2,2,2-tetrafluoroethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fluorine-substituted chloroethanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Name

Yield

73%

Name

Yield

27%

Identifiers

|

REACTION_CXSMILES

|

[Ge](F)(F)(F)F.ClC(Cl)(Cl)C(Cl)(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].[Cl:18][C:19]([Cl:25])(Cl)[C:20]([F:23])([F:22])[F:21].[Cl:26][C:27]([F:33])([F:32])[C:28]([F:31])([F:30])[F:29]>C(Cl)(F)(F)C(Cl)(Cl)F>[C:20]([F:23])([F:22])([F:21])[C:19]([Cl:25])([Cl:18])[F:29].[C:28]([F:31])([F:30])([F:29])[C:27]([Cl:26])([F:33])[F:32] |f:2.3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

1,2-dichloro-1,2,2,2-tetrafluoroethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(F)(F)F)(F)F

|

Step Three

[Compound]

|

Name

|

fluorine-substituted chloroethanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(F)(Cl)Cl)(F)(F)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(Cl)(Cl)Cl)(Cl)Cl

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ge](F)(F)(F)F

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(F)(F)F)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can react

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with high yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a reaction temperature of about 310° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can react

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |